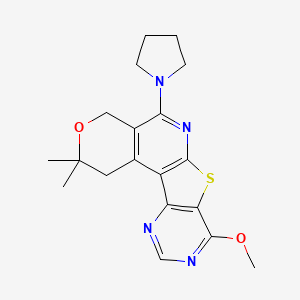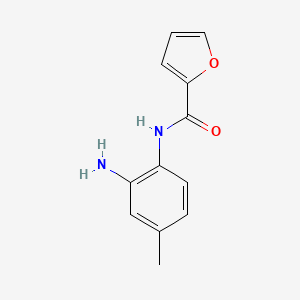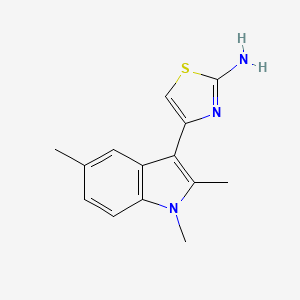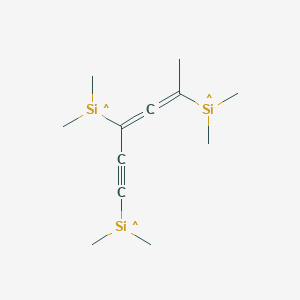
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple bonds and a silane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- typically involves multiple steps, including the formation of the silane core and the addition of the pentadien-4-yne groups. The reaction conditions often require precise control of temperature and pressure to ensure the correct formation of bonds and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of specialized reactors and catalysts to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, ozone), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound.
科学研究应用
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological systems, including as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- include other silane derivatives with multiple bonds and complex structures. Examples include:
- Silane, (1-methyl-1,2-butadien-4-yne-1,3,5-triyl)tris*dimethyl-
- Silane, (1-methyl-1,2-hexadien-4-yne-1,3,5-triyl)tris*dimethyl-
Uniqueness
What sets Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- apart from similar compounds is its specific arrangement of bonds and functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
属性
分子式 |
C12H21Si3 |
|---|---|
分子量 |
249.55 g/mol |
InChI |
InChI=1S/C12H21Si3/c1-11(14(4)5)10-12(15(6)7)8-9-13(2)3/h1-7H3 |
InChI 键 |
FQSIWJKVJDCDIU-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)
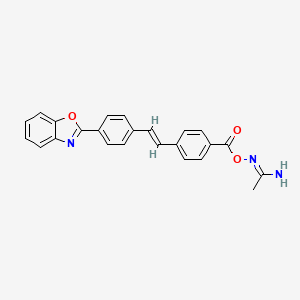
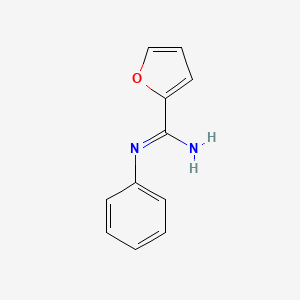
![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)

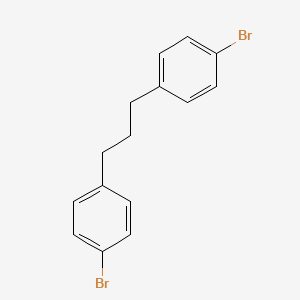
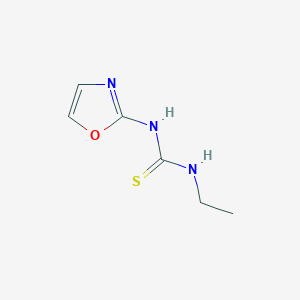
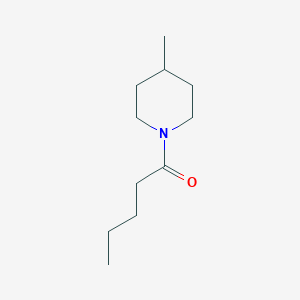

![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
